Lower Oxidation Potential vs. Carbazole Analogs
The 3,7-bis(diarylamino)phenothiazine core (structurally analogous to 4,4'-(10H-Phenothiazine-3,7-diyl)dianiline) exhibits significantly lower first oxidation potential (Eox1) compared to carbazole-based analogs. This quantitative difference directly impacts the driving force for charge transfer and device operating voltage [1].
| Evidence Dimension | First Oxidation Potential (Eox1) |
|---|---|
| Target Compound Data | +0.35 V vs. Fc/Fc+ (for carbazolyl-substituted analog 1a) |
| Comparator Or Baseline | +0.15 V vs. Fc/Fc+ (for phenothiazinyl-substituted analog 1e, representative of extended conjugation) |
| Quantified Difference | ~200 mV lower oxidation potential |
| Conditions | Cyclic voltammetry in CH2Cl2 with 0.1 M n-Bu4NPF6, Pt working electrode, scan rate 100 mV/s, referenced to ferrocene/ferrocenium (Fc/Fc+) [1] |
Why This Matters
A lower oxidation potential translates to more efficient hole injection in organic electronic devices and lower power consumption in electrochromic applications, providing a clear performance advantage over carbazole-based monomers.
- [1] Karimata, A.; Suzuki, S.; Kozaki, M.; Okada, K. RSC Adv., 2017, 7, 56144-56152. View Source
